Propionaldehyde diethyl acetal

Catalog No.
S1492304
CAS No.
4744-08-5
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde diethyl acetal

CAS Number

4744-08-5

Product Name

Propionaldehyde diethyl acetal

IUPAC Name

1,1-diethoxypropane

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3

InChI Key

MBNMGGKBGCIEGF-UHFFFAOYSA-N

SMILES

CCC(OCC)OCC

Synonyms

1,1-Diethoxypropane; NSC 227930; Propanal Diethylacetal; Propionaldehyde Ethyl Acetal

Canonical SMILES

CCC(OCC)OCC

Synthesis and Characterization:

1,1-Diethoxypropane is a relatively simple organic molecule with the formula C7H16O2. While not as widely studied as other organic compounds, it has been synthesized and characterized by several research groups. One common method for its synthesis involves the reaction of propionaldehyde with diethyl ether in the presence of an acid catalyst [].

Potential Applications:

Despite limited research, some potential applications for 1,1-diethoxypropane have been explored. These include:

  • Solvent: Due to its non-polar character, 1,1-diethoxypropane has been investigated as a potential solvent for various applications, such as extracting organic compounds from aqueous solutions [].
  • Fuel Additive: Research suggests that 1,1-diethoxypropane might be used as a fuel additive to improve fuel efficiency and reduce emissions []. However, further investigation is needed to confirm these findings and assess the feasibility of such applications.

Propionaldehyde diethyl acetal, with the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol, is an organic compound classified as an acetal. It appears as a clear, colorless liquid and is soluble in organic solvents such as chloroform and methanol . This compound is primarily utilized in the flavor and fragrance industry due to its pleasant odor and has applications in various chemical syntheses .

1,1-Diethoxypropane does not have a specific biological mechanism of action. Its primary function in scientific research lies in protecting carbonyl groups during organic synthesis.

  • Flammability: Flammable liquid. Flash point: 41 °C [].
  • Toxicity: Limited data available on specific toxicity. However, it is recommended to handle it with care, avoiding inhalation and skin contact [].
  • Reactivity: Can react with strong acids and bases, causing hydrolysis.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 1,1-diethoxypropane.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.
Typical of acetals:

  • Hydrolysis: In the presence of water and acid, it can revert to propionaldehyde and ethanol.
  • Oxidation: It can act as a reducing agent in reactions, such as the aerobic epoxidation of alkenes, where it facilitates the formation of epoxides .
  • Transesterification: This reaction involves the exchange of alkoxy groups, which can lead to the formation of different esters.

While specific biological activity data for propionaldehyde diethyl acetal is limited, its derivatives have been noted for their potential pharmacological properties. For example, compounds derived from propionaldehyde diethyl acetal are being studied as liver X receptor agonists, which may have implications in treating metabolic disorders . Additionally, its use in flavoring suggests a low toxicity profile when used appropriately.

Propionaldehyde diethyl acetal can be synthesized through various methods:

  • Direct Acetalization: Reacting propionaldehyde with ethanol in the presence of an acid catalyst leads to the formation of propionaldehyde diethyl acetal. This method is straightforward and commonly employed in laboratory settings.
  • Reduction Reactions: It can also be synthesized by reducing propionaldehyde using ethyl alcohol under specific conditions that favor acetal formation.

The primary applications of propionaldehyde diethyl acetal include:

  • Flavor and Fragrance Industry: It is utilized for its pleasant aroma in perfumes and food flavorings .
  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in the preparation of more complex organic compounds.
  • Biochemical Research: As a biochemical reagent, it plays a role in proteomics research .

Several compounds share structural similarities with propionaldehyde diethyl acetal. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl AcetateC₄H₈O₂Common solvent; widely used in industrial applications.
Butyraldehyde Diethyl AcetalC₉H₁₈O₂Similar structure; used in flavoring but has different odor characteristics.
Isobutyraldehyde Diethyl AcetalC₉H₁₈O₂Used similarly but has distinct reactivity patterns.

Propionaldehyde diethyl acetal is unique due to its specific applications in flavoring and fragrance and its role as a reducing agent in organic synthesis, distinguishing it from other acetals that may not possess these properties.

XLogP3

1.7

Boiling Point

123.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4744-08-5

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Propane, 1,1-diethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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